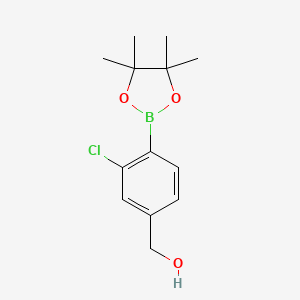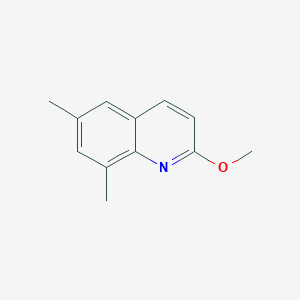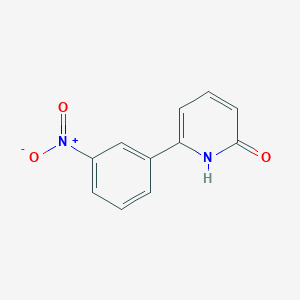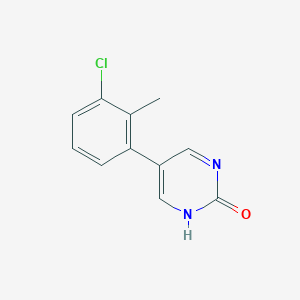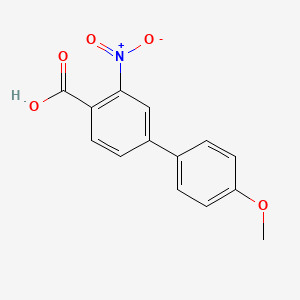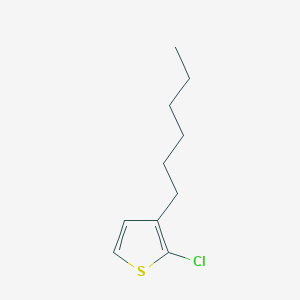
2-Chloro-3-hexylthiophene
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-3-hexylthiophene involves several steps. One common method is the nickel-catalyzed Kumada catalyst-transfer polycondensation . In this process, n-butyllithium is slowly added to the solution of 2,5-dibromo-3-hexylthiophene in THF and stirred at −78 °C for 2 hours . Afterward, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxoborolane is added into the reaction .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-hexylthiophene consists of a thiophene ring with a chlorine atom attached at the 2-position and a hexyl group attached at the 3-position . The average mass of the molecule is 202.744 Da .Chemical Reactions Analysis
2-Chloro-3-hexylthiophene can undergo various chemical reactions. For instance, it can participate in nickel- and palladium-catalyzed protocols such as Kumada catalyst-transfer polycondensation, deprotonative cross-coupling polycondensation, Suzuki–Miyaura, and Migita–Kosugi–Stille couplings .Physical And Chemical Properties Analysis
2-Chloro-3-hexylthiophene is a liquid at 20°C . It has a specific gravity of 1.06 at 20/20°C . The refractive index of the compound is 1.51 . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to air and heat .Scientific Research Applications
Pharmacological Aspects
- Application Summary: 2-Chloro-3-hexylthiophene is used in the synthesis of various new derivatives via a palladium-catalyzed Suzuki cross-coupling reaction . The different substituents present on arylboronic acids have significant electronic effects on the overall properties of the new products .
- Methods of Application: The coupling method involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids under controlled and optimal reaction conditions .
- Results: The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities . The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic and biofilm inhibition activities .
Synthesis of Thiophene-Based Polymers
- Application Summary: 2-Chloro-3-hexylthiophene is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .
- Methods of Application: Nickel- and palladium-based protocols are used for the synthesis of functionalized regioregular polythiophenes . These include nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .
- Results: The synthesized polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Morphology and Electrical Properties of Poly(3-hexylthiophene) Nanofibers
- Application Summary: 2-Chloro-3-hexylthiophene is used in the synthesis of Poly(3-hexylthiophene) nanofibers .
- Methods of Application: The specific methods of application or experimental procedures are not mentioned in the source .
- Results: The specific results or outcomes obtained are not mentioned in the source .
Transition Metal Catalyzed Synthesis of Thiophene-Based Polymers
- Application Summary: 2-Chloro-3-hexylthiophene is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .
- Methods of Application: Nickel- and palladium-based protocols are used for the synthesis of functionalized regioregular polythiophenes . These include nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .
- Results: The synthesized polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .
Improvement of Regioregularity and Energy Band Gap
- Application Summary: 2-Chloro-3-hexylthiophene is used in the synthesis of Poly(3-hexylthiophene) with improved regioregularity and energy band gap .
- Methods of Application: The improvement of the regioregularity of the synthesized P3HT was achieved by polymerization of 3-hexylthiophene under an electric field for the first time .
- Results: The effect of molar mass and p-doping on the band gap is evaluated systematically and theoretical predictions are confirmed by experimental results .
Applications in Electrochromic Devices
- Application Summary: 2-Chloro-3-hexylthiophene has great applications in electrochromic devices .
- Methods of Application: The specific methods of application or experimental procedures are not mentioned in the source .
- Results: The specific results or outcomes obtained are not mentioned in the source .
Transition Metal Catalyzed Synthesis of Thiophene-Based Polymers
- Application Summary: 2-Chloro-3-hexylthiophene is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .
- Methods of Application: Nickel- and palladium-based protocols are used for the synthesis of functionalized regioregular polythiophenes . These include nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .
- Results: The synthesized polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .
Improvement of Regioregularity and Energy Band Gap
- Application Summary: 2-Chloro-3-hexylthiophene is used in the synthesis of Poly(3-hexylthiophene) with improved regioregularity and energy band gap .
- Methods of Application: The improvement of the regioregularity of the synthesized P3HT was achieved by polymerization of 3-hexylthiophene under an electric field for the first time .
- Results: The effect of molar mass and p-doping on the band gap is evaluated systematically and theoretical predictions are confirmed by experimental results .
Applications in Electrochromic Devices
- Application Summary: 2-Chloro-3-hexylthiophene has great applications in electrochromic devices .
- Methods of Application: The specific methods of application or experimental procedures are not mentioned in the source .
- Results: The specific results or outcomes obtained are not mentioned in the source .
Future Directions
The future directions of 2-Chloro-3-hexylthiophene research are likely to focus on its applications in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
properties
IUPAC Name |
2-chloro-3-hexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClS/c1-2-3-4-5-6-9-7-8-12-10(9)11/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWSVVYUCAKNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719954 | |
| Record name | 2-Chloro-3-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-hexylthiophene | |
CAS RN |
817181-75-2 | |
| Record name | 2-Chloro-3-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



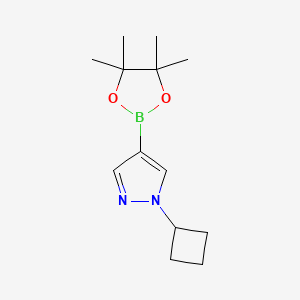

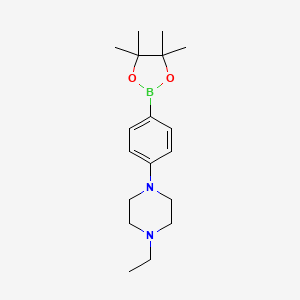
![(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B1425139.png)
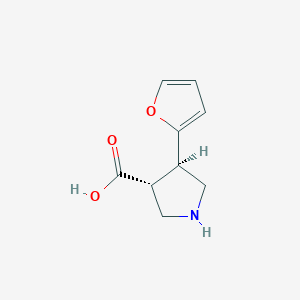
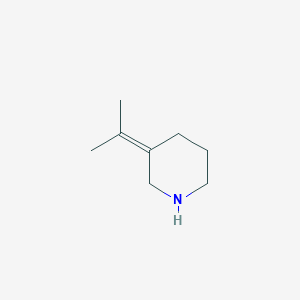
![2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425145.png)
